molecular formula C22H24BLi B3277381 Lithium triphenyl (n-butyl) borate CAS No. 65859-86-1

Lithium triphenyl (n-butyl) borate

Cat. No.: B3277381
CAS No.: 65859-86-1
M. Wt: 306.2 g/mol
InChI Key: PYRIYEMXSGTSBC-UHFFFAOYSA-N
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Description

Lithium triphenyl (n-butyl) borate (CAS 65859-86-1) is an organoboron lithium salt with the molecular formula C22H24BLi and an average molecular mass of 306.187 g/mol . It is structurally characterized by a borate anion coordinated with three phenyl groups and one n-butyl group, paired with a lithium cation. This compound is primarily utilized in lithium-ion (Li-ion) battery electrolytes as a functional additive to enhance interfacial stability, particularly for high-voltage cathodes like nickel-rich (Ni-rich) layered oxides . Its roles include suppressing electrolyte decomposition, stabilizing the cathode-electrolyte interface (CEI), and improving thermal stability .

Properties

IUPAC Name

lithium;butyl(triphenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24B.Li/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRIYEMXSGTSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BLi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium triphenyl (n-butyl) borate is typically synthesized by reacting triphenylborane (BPh3) with n-butyllithium (n-BuLi) in a non-aqueous solvent such as diethyl ether . The reaction is carried out at low temperatures to ensure controlled addition of n-butyllithium to the triphenylborane solution . The general reaction scheme is as follows:

BPh3+nBuLiLi[BPh3(nBu)]BPh_3 + n-BuLi \rightarrow Li[BPh_3(n-Bu)] BPh3​+n−BuLi→Li[BPh3​(n−Bu)]

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise temperature control to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Comparison with Similar Compounds

Lithium Bis(oxalato)borate (LiBOB)

  • Molecular Formula : LiB(C2O4)2
  • Key Properties: Forms a robust solid-electrolyte interphase (SEI) on silicon-based anodes . Effective in high-temperature (45–85°C) battery operations .
  • Applications: Widely used in Si-anode batteries and high-energy-density cells .
  • Limitations : Higher viscosity and cost compared to conventional LiPF6.

Lithium Difluoro(oxalato)borate (LiDFOB)

  • Molecular Formula : LiBF2(C2O4)
  • Key Properties :
    • Dual functionality: Combines SEI-forming ability (from oxalate) and fluorine-derived thermal stability .
    • Decomposition temperature: ~200°C .
    • Compatible with LiPF6 in dual-salt electrolytes for Li-excess cathodes .
  • Applications : Enhances cycle life in ultrahigh-voltage (≥4.5 V) Li-metal batteries .

Triphenyl Borate (CAS 1095-03-0)

  • Molecular Formula : B(OPh)3
  • Key Properties :
    • Acts as a flame retardant and sacrificial additive .
    • Improves high-temperature (60°C) performance in LiFePO4 cathodes by reducing oxidative degradation .
    • Toxicological hazards: Classified as a Toxic Solid, Organic (UN2811) requiring careful handling .
  • Applications : Used in electrolytes for thermal management and cathode protection .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Thermal Stability (°C) Key Advantages Limitations Primary Applications
Lithium Triphenyl (n-butyl) Borate C22H24BLi 306.19 Not reported Stabilizes Ni-rich cathodes; reduces CEI impedance Limited solubility data; higher synthesis cost High-voltage Li-ion batteries
LiBOB LiB(C2O4)2 193.79 >250 Excellent SEI formation; high thermal resilience Low solubility; high viscosity Si-anode batteries
LiDFOB LiBF2(C2O4) 157.75 ~200 Dual-salt compatibility; balances SEI/CEI stability Moderate thermal stability Ultrahigh-voltage Li-metal cells
Triphenyl Borate B(OPh)3 260.11 >150 Flame-retardant properties; enhances high-temperature cycling Toxicity requires stringent handling Thermal management in electrolytes

Research Findings and Performance Metrics

  • This compound :
    • In Ni-rich LiNi0.8Co0.1Mn0.1O2 cathodes, 1 wt% additive improved capacity retention from 68% to 85% after 200 cycles at 4.4 V .
    • Reduced CEI resistance by 40% compared to baseline electrolytes .
  • LiDFOB :
    • In LiNi0.6Mn0.2Co0.2O2 cells, 2 wt% LiDFOB increased cycle life by 30% at 55°C .
  • Triphenyl Borate :
    • Demonstrated 95% capacity retention in LiFePO4 cells at 60°C, outperforming trimethyl borate (88%) .

Biological Activity

Lithium triphenyl(n-butyl) borate (CAS 65859-86-1) is a compound that has garnered interest in various fields, particularly in the context of its biological activity. This article examines the biological properties, mechanisms of action, and potential applications of this compound, supported by diverse research findings.

  • Molecular Formula : C22H24BLi
  • Molecular Weight : 306.2 g/mol
  • IUPAC Name : Lithium; butyl(triphenyl)boranuide
  • Structure : The compound consists of a lithium ion coordinated to a boron atom that is further bonded to three phenyl groups and one butyl group.

Lithium compounds are known to influence various biological processes, primarily through their role as GSK3 (glycogen synthase kinase 3) inhibitors. GSK3 is involved in multiple signaling pathways, including those related to cell proliferation and differentiation. The inhibition of GSK3 by lithium can lead to:

  • Regulation of Wnt/β-catenin Signaling : This pathway is crucial for bone and dental tissue regeneration. Studies have shown that lithium can enhance the regenerative capacity of bioactive glasses when incorporated into their structure, facilitating the release of lithium ions that promote cellular activities associated with regeneration .

Cytotoxicity and Cell Viability

Research has indicated that lithium triphenyl(n-butyl) borate exhibits low cytotoxicity at certain concentrations. In vitro studies using mouse dental pulp cells demonstrated that concentrations above 500 ppm did not significantly affect cell viability within the first 24 hours of exposure . This suggests a favorable safety profile for potential therapeutic applications.

Ion Release Kinetics

The release kinetics of lithium ions from bioactive glasses containing lithium triphenyl(n-butyl) borate were evaluated. The results indicated rapid dissolution and ion release, which is critical for therapeutic efficacy in regenerative medicine. Specifically, both lithium phosphate and borate-based glasses showed significant ion release within 4 hours, maintaining stable concentrations over time .

Application in Regenerative Medicine

In a study examining the effects of lithium-containing bioactive glasses on dental pulp cells, it was found that these glasses not only released beneficial ions but also promoted cellular activities necessary for tissue regeneration. The incorporation of lithium triphenyl(n-butyl) borate into these materials enhanced their bioactivity, making them suitable candidates for applications in dental repair .

Electrolyte Stability in Lithium-Ion Batteries

Lithium triphenyl(n-butyl) borate has also been studied as an electrolyte additive in lithium-ion batteries. Its inclusion has been shown to improve the stability and performance of batteries under various conditions, highlighting its versatility beyond biological applications .

Comparative Analysis with Other Lithium Compounds

CompoundBiological ActivityToxicity ProfileApplications
Lithium CarbonateModerateLowMood stabilization
Lithium Triphenyl(n-butyl) BorateHighLowRegenerative medicine, battery tech
Lithium Difluoro(oxalato)borateModerateModerateElectrolyte in batteries

Q & A

Q. What are the established synthetic routes for lithium triphenyl (n-butyl) borate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of trialkoxy borates with n-butyl lithium, leveraging the nucleophilic substitution of alkoxide groups. Key parameters include:

  • Temperature control : Maintaining sub-ambient temperatures (−40°C to 0°C) to prevent side reactions and thermal degradation of intermediates .
  • Solvent selection : Anhydrous tetrahydrofuran (THF) or diethyl ether is used to stabilize reactive intermediates and enhance solubility .
  • Stoichiometric precision : A 1:1 molar ratio of borate precursor to n-butyl lithium minimizes unreacted residues .
    Post-synthesis purification involves recrystallization from non-polar solvents (e.g., hexane) and vacuum drying to remove trace solvents. Yield optimization requires strict exclusion of moisture and oxygen .

Q. Which analytical techniques are critical for characterizing this compound, and what key data parameters should be prioritized?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹¹B NMR : Identifies boron coordination geometry (e.g., trigonal vs. tetrahedral) and confirms substitution patterns. A singlet near δ 18 ppm indicates tetrahedral borate anions .
    • ¹H/¹³C NMR : Resolves alkyl/phenyl group integration to verify stoichiometry .
  • X-ray Diffraction (XRD) : Validates crystalline structure and phase purity, with comparison to reference patterns in the Cambridge Structural Database .
  • Elemental Analysis : Combustion analysis for Li, B, and C content ensures stoichiometric accuracy (deviation < ±0.5% recommended) .

Q. How is this compound applied in electrolyte formulations for lithium-ion batteries?

As an electrolyte additive, it improves interfacial stability on high-voltage cathodes (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂):

  • Concentration optimization : 0.5–2.0 wt% in carbonate-based electrolytes reduces impedance growth by forming a borate-rich cathode-electrolyte interphase (CEI) .
  • Electrochemical testing : Cyclic voltammetry (0.1–4.5 V vs. Li/Li⁺) and galvanostatic cycling (C/3 rate) quantify capacity retention and CEI stability .

Advanced Research Questions

Q. What molecular mechanisms underlie the stabilizing effects of this compound on Ni-rich cathodes?

The compound acts as a bifunctional additive:

  • Electrophilic scavenging : The borate anion reacts with HF (from LiPF₆ decomposition), forming inert LiF and suppressing transition-metal dissolution .
  • Polymerizable groups : The n-butyl chain participates in radical-mediated CEI formation during initial cycles, enhancing mechanical robustness .
    Methodological validation: Combine X-ray photoelectron spectroscopy (XPS) to analyze CEI composition (e.g., B–O bonds at 192 eV) and transmission electron microscopy (TEM) to assess CEI thickness (target: 5–10 nm) .

Q. How can phase equilibria studies resolve contradictions in solubility data for lithium borate systems?

  • Isothermal saturation method : Dissolve this compound in mixed solvents (e.g., water/ethanol) at controlled temperatures (25–80°C). Monitor equilibrium via gravimetric analysis after 72 hrs .
  • Thermodynamic modeling : Use Pitzer equations to account for ionic strength effects in multi-component systems (e.g., Li⁺/Na⁺/borate interactions) .
    Data reconciliation: Cross-reference experimental solubility with computational phase diagrams to identify metastable phases or kinetic barriers .

Q. What strategies address discrepancies in electrochemical performance data across studies using this compound?

  • Controlled variable testing : Isolate factors such as electrolyte moisture content (<20 ppm H₂O) and cathode porosity (30–40%) to minimize confounding variables .
  • Accelerated aging protocols : Perform high-temperature storage tests (60°C, 7 days) to differentiate between CEI stability and bulk electrolyte degradation .
  • Statistical meta-analysis : Apply ANOVA to datasets from peer-reviewed studies to identify outliers and systemic biases .

Q. How can borate fusion techniques be optimized for lithium borate analysis in complex matrices?

  • Fusion flux composition : Use a 1:1 mixture of lithium tetraborate (Li₂B₄O₇) and lithium metaborate (LiBO₂) to dissolve both acidic (e.g., SiO₂) and basic (e.g., MgO) oxides .
  • Fusion conditions : Heat to 1000–1200°C in platinum crucibles for 15–20 minutes, followed by quenching in nitric acid for ICP-MS analysis .
  • Validation : Cross-check results with laser ablation inductively coupled plasma (LA-ICP) to ensure homogeneity .

Q. What methodological frameworks guide the design of experiments leveraging patent literature for lithium borate applications?

  • Patent mining : Use platforms like Google Patents with keywords “triphenyl borate electrolyte additive” to identify disclosed concentration ranges (e.g., 0.1–5.0 wt%) and cycling conditions .
  • Critical evaluation : Note that patent parameters are often broad (e.g., pH 4–10); refine ranges via combinatorial screening (e.g., Design of Experiments software) .
  • Scale-down validation : Replicate industrial claims at lab scale (e.g., 2032 coin cells) to assess feasibility before scaling up .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium triphenyl (n-butyl) borate
Reactant of Route 2
Lithium triphenyl (n-butyl) borate

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